4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20364493
InChI: InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2
SMILES:
Molecular Formula: C9H8O2S
Molecular Weight: 180.23 g/mol

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

CAS No.:

Cat. No.: VC20364493

Molecular Formula: C9H8O2S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde -

Specification

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
IUPAC Name 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde
Standard InChI InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2
Standard InChI Key MMHUJATTZDUIGL-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CS2)C(=O)C1C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde, reflects its bicyclic framework. The benzothiophene moiety consists of a benzene ring fused to a thiophene (sulfur-containing heterocycle), with partial saturation in the six-membered ring. Key structural features include:

  • Aldehyde group (C=O): Positioned at carbon 5, this electrophilic site facilitates nucleophilic additions and condensations.

  • Ketone group (C=O): Located at carbon 4, it contributes to the molecule’s planar rigidity and hydrogen-bonding capacity.

  • Thiophene sulfur: Enhances electron density in the aromatic system, influencing reactivity in electrophilic substitutions.

The canonical SMILES representation, C1CC2=C(C=CS2)C(=O)C1C=O, codifies the connectivity and functional groups. X-ray crystallographic studies reveal bond angles and torsional strains distinct from oxygenated analogs, with sulfur’s larger atomic radius inducing subtle distortions in the thiophene ring.

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Stretching vibrations for the aldehyde (νC=O ≈ 1700–1725 cm⁻¹) and ketone (νC=O ≈ 1640–1680 cm⁻¹) groups are diagnostic.

  • NMR Spectroscopy:

    • ¹H-NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm.

    • ¹³C-NMR: The aldehyde carbon is observed at δ 190–200 ppm, with the ketone carbon near δ 205–210 ppm.

  • Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 179.25 (C₉H₈O₂S⁺), with fragmentation patterns consistent with sequential loss of CO and CHO groups.

Synthetic Methodologies

Cyclization Strategies

The compound is synthesized via cyclization of thiophene precursors. A representative route involves:

  • Precursor Preparation: tert-Butyldiphenylsilyl (TBDPS)-protected intermediates, such as 2-methylallyl derivatives, are prepared to mask reactive sites.

  • Cyclization: Base-mediated reactions (e.g., using DBU) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C promote ring closure.

  • Aldehyde Deprotection: Acidic or oxidative conditions unmask the aldehyde group, yielding the final product.

Optimization Parameters:

  • Temperature control minimizes side reactions like over-oxidation.

  • Solvent polarity (e.g., THF vs. DCM) influences reaction kinetics and purity.

Industrial-Scale Production

Continuous flow synthesis enhances scalability and yield reproducibility. Automated reactors enable precise control over:

  • Residence time (2–5 minutes).

  • Temperature gradients (50–80°C).

  • Catalyst loading (e.g., 5 mol% Pd/C).

Purification via simulated moving bed (SMB) chromatography ensures ≥98% purity, critical for pharmaceutical applications.

Reactivity and Functionalization

Oxidation and Reduction Pathways

Reaction TypeReagents/ConditionsProductYield (%)
Aldehyde → Carboxylic AcidKMnO₄, H₂SO₄, 80°C4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid72–85
Aldehyde → Primary AlcoholNaBH₄, EtOH, 25°C5-(Hydroxymethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene88–92
Ketone → Secondary AlcoholLiAlH₄, THF, 0°C5-Formyl-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene65–78

The ketone group resists oxidation under mild conditions but is reducible with strong agents like LiAlH₄.

Electrophilic Aromatic Substitution

The electron-rich benzothiophene ring undergoes nitration and sulfonation at the α-position to sulfur:

  • Nitration: HNO₃/H₂SO₄ at 0°C yields 5-formyl-3-nitro derivatives.

  • Sulfonation: SO₃/H₂SO₄ at 50°C produces 5-formyl-3-sulfo analogs.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at the aldehyde position. For example:

  • Reagents: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

  • Product: 5-Aryl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehydes (yields: 60–75%).

Applications in Drug Discovery

Anti-inflammatory Activity

Benzothiophene derivatives exhibit selective COX-2 inhibition:

  • IC₅₀: 0.31–1.40 µM (compared to Celecoxib: 0.05 µM).

  • In Vivo Efficacy: 30–40% reduction in paw edema in rodent models.

Comparative Analysis with Structural Analogs

Benzothiophene vs. Benzofuran Derivatives

PropertyBenzothiophene DerivativeBenzofuran Derivative
C=O Stretch (cm⁻¹)1700–1725 (aldehyde)1680–1700 (carboxylic acid)
Hydrogen BondingModerate (R₂²(8) motifs)Strong (C(4) chains)
Catalytic PoisoningHigh (S-Pd interactions)Low

Sulfur’s electron-donating effects enhance aromatic electrophilicity but complicate catalytic cycles in cross-couplings.

Challenges and Future Directions

Stereochemical Control

Asymmetric synthesis remains challenging due to planar chirality in the bicyclic system. Strategies include:

  • Chiral Auxiliaries: Evans’ oxazolidinones induce diastereoselectivity (de: 70–80%).

  • Organocatalysts: Thiourea-based catalysts achieve enantiomeric excess (ee) of 85–90%.

Computational Modeling

DFT studies (B3LYP/6-31G*) predict charge distribution and reaction pathways, guiding reagent selection for functionalization.

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